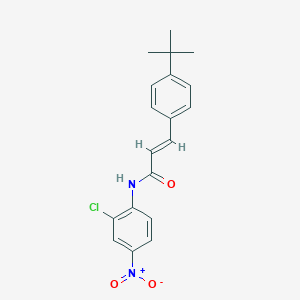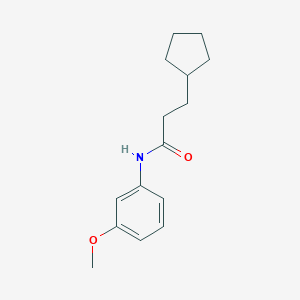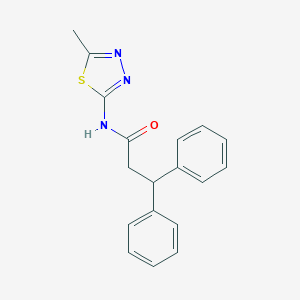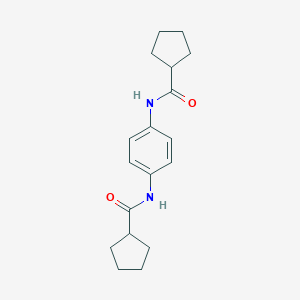![molecular formula C25H22ClN3O2 B329571 4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE](/img/structure/B329571.png)
4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE is a complex organic compound with a molecular formula of C25H22ClN3O2 It is characterized by the presence of a piperazine ring, a quinoline moiety, and a chlorophenyl group
準備方法
The synthesis of 4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE involves multiple steps, typically starting with the preparation of the piperazine and quinoline intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
化学反応の分析
4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary amines.
科学的研究の応用
4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine: It may be explored for its therapeutic properties, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The quinoline moiety may also play a role in binding to DNA or proteins, affecting cellular processes.
類似化合物との比較
Similar compounds to 4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2-(5-METHYLFURAN-2-YL)QUINOLINE include:
- [4-(4-Chlorophenyl)piperazino][2-(5-trifluoromethyl-2-pyridinyl)phenyl]methanone
- [4-(4-Chlorophenyl)-1-piperazinyl][2-(5-methyl-2-furyl)-4-quinolinyl]methanone
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different functional groups can influence their solubility, stability, and interaction with biological targets, highlighting the uniqueness of each compound.
特性
分子式 |
C25H22ClN3O2 |
|---|---|
分子量 |
431.9 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)piperazin-1-yl]-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C25H22ClN3O2/c1-17-6-11-24(31-17)23-16-21(20-4-2-3-5-22(20)27-23)25(30)29-14-12-28(13-15-29)19-9-7-18(26)8-10-19/h2-11,16H,12-15H2,1H3 |
InChIキー |
DWZALBFLGAASAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
正規SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(4-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-1-piperazinyl)propyl]-3,5-dimethoxybenzamide](/img/structure/B329491.png)

![4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B329496.png)
![N-{4'-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B329498.png)
![4-Benzyl-1-[3-(2,6-dichlorophenyl)acryloyl]piperidine](/img/structure/B329502.png)
![Ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B329503.png)

![Diisopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B329505.png)

![4-ethoxy-N-{7-[(4-ethoxybenzoyl)amino]heptyl}benzamide](/img/structure/B329507.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B329511.png)
